An In-depth Technical Guide to Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative of significant interest in medicinal and synthetic chemistry. The pyrrole scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, expected reactivity, and potential applications of this specific compound, drawing upon established principles of pyrrole chemistry and data from closely related analogues.
Physicochemical and Spectroscopic Properties
While specific experimental data for ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds, such as its N-methyl and N-benzyl counterparts.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₁₀H₁₃N₃O₂ | Based on chemical structure |
| Molecular Weight | 207.23 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to light yellow solid | Typical for substituted aminopyrroles |
| Melting Point | Not available (expected to be a solid at room temperature) | Similar compounds are solids.[5] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Polar functional groups suggest solubility in polar aprotic solvents. |
| CAS Number | Not assigned | No CAS number is currently available. |
Spectroscopic Analysis
The structural elucidation of substituted pyrroles heavily relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[6]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the ethyl groups, the amino protons, and the single pyrrole ring proton.
-
Pyrrole H-5: A singlet is expected for the proton at the 5-position of the pyrrole ring. Its chemical shift will be influenced by the surrounding substituents.
-
Amino (NH₂) Protons: A broad singlet is anticipated, the chemical shift of which can be solvent-dependent.
-
N-ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
Ester Ethyl Group: A quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts of the pyrrole ring carbons are particularly sensitive to the electronic effects of the substituents.[7]
-
Pyrrole Ring Carbons (C2, C3, C4, C5): Four distinct signals are expected in the aromatic region. The carbons bearing the cyano (C4) and ester (C2) groups will be significantly downfield.
-
Cyano Carbon (C≡N): A signal in the 115-120 ppm region.
-
Ester Carbonyl Carbon (C=O): A signal in the 160-170 ppm region.
-
Ethyl Group Carbons: Signals corresponding to the methylene and methyl carbons of both the N-ethyl and the ester ethyl groups.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will show characteristic absorption bands for the various functional groups present.
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C≡N Stretching: A sharp, medium-intensity band around 2220 cm⁻¹.
-
C=O Stretching: A strong, sharp band around 1680-1720 cm⁻¹ for the ester carbonyl.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
Synthesis Methodology
A plausible and efficient synthetic route to ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate involves a Thorpe-Ziegler type cyclization, a well-established method for the synthesis of 3-aminopyrrole derivatives. This approach utilizes readily available starting materials.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps starting from ethyl cyanoacetate and N-ethylaminoacetonitrile.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of the Enamine Intermediate:
-
To a solution of ethyl cyanoacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
-
-
Synthesis of Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate:
-
Dissolve the crude enamine intermediate (1 equivalent) and N-ethylaminoacetonitrile (1 equivalent) in a polar aprotic solvent like DMF or ethanol.
-
Add a base, such as sodium ethoxide or potassium carbonate (1.2 equivalents), to the mixture.
-
Heat the reaction mixture at a temperature ranging from 60 to 80 °C, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Chemical Reactivity and Potential Applications
The reactivity of ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is dictated by the interplay of its functional groups.
Caption: Reactivity map of the title compound.
-
The 3-Amino Group: This group is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, and diazotization. It can also react with dicarbonyl compounds to form fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, which are of interest in medicinal chemistry.
-
The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions. It can also be reduced to an aminomethyl group.
-
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides.
Applications in Drug Discovery
Polysubstituted pyrroles are key pharmacophores in a wide range of biologically active compounds.[1][8] Analogues of the title compound have shown potential in various therapeutic areas:
-
Anticancer Agents: The pyrrole nucleus is present in several anticancer drugs, and derivatives are being investigated for their ability to inhibit protein kinases.[2]
-
Antimicrobial Agents: Pyrrole derivatives have demonstrated antibacterial and antifungal activities.[9] The functional groups on the title compound provide handles for further chemical modification to optimize antimicrobial potency.
-
Anti-inflammatory and Antiviral Agents: The diverse biological activities of pyrroles extend to anti-inflammatory and antiviral applications.[1]
The presence of multiple functional groups on ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate makes it a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is not available, general precautions for handling substituted aminopyrroles should be followed. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Although specific experimental data for this compound is scarce, its chemical properties, synthesis, and reactivity can be reliably inferred from the well-established chemistry of substituted pyrroles. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and related compounds in their work.
References
- Recent Advancements in Pyrrole Synthesis. PMC - NIH.
- Synthesis of 3‐amino‐4‐cyano‐5‐phenyl‐1H‐pyrrole‐2‐carboxamides.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. (2017-12-20)
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
- Substituted Pyrroles. MDPI. (2000-01-26)
- Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles.
- Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. (2023-04-27)
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxyl
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Thorpe-Ziegler Reaction.
- 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine)
- Thorpe reaction. Wikipedia.
- Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1H-Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. Taylor & Francis.
- Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
- Gewald reaction. Wikipedia.
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
- Thorpe-Ziegler reaction. Buchler GmbH.
- Gewald reaction: synthesis, properties and applic
- Technical Support Center: NMR Analysis of Substituted Pyrroles. Benchchem.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Thorpe-Ziegler Reaction. SynArchive.
- Gewald Reaction. Organic Chemistry Portal.
- Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. PMC. (2022-12-03)
- Gewald reaction: synthesis, properties and applic
- Synthesis of amino acids and related compounds. 7. Convenient synthesis of 3-substituted pyrrole-2,4-dicarboxylic acid esters.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives.
- Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. PMC - NIH.
- Ethyl 3-amino-4-cyano-1-methyl-1h-pyrrole-2-carboxyl
- A short, facile synthesis of 5-substituted 3-amino-1H-pyrrole-2-carboxyl
- Scheme 1. In situ generation of 3-aminopyrrole.
- ethyl 3-amino-4-ethyl-1H-pyrrole-2-carboxyl
- ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxyl
- Ethyl 3-amino-1H-pyrrole-2-carboxyl
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | C15H15N3O2 | CID 16228237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 3-amino-4-cyano-1-methyl-1h-pyrrole-2-carboxylate (C9H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. books.lucp.net [books.lucp.net]
